molecular formula C44H44P2 B3028790 2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl CAS No. 325773-62-4

2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl

Cat. No.: B3028790
CAS No.: 325773-62-4
M. Wt: 634.8 g/mol
InChI Key: UDNDZWUGMDKYNK-UHFFFAOYSA-N
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Description

2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl is a chiral bisphosphine ligand featuring a biphenyl backbone substituted with two bis(3,5-dimethylphenyl)phosphine groups at the 2,2'-positions. This ligand is structurally distinct from binaphthyl-based systems (e.g., BINAP derivatives) and is designed to provide a balance of steric bulk and electron-richness for asymmetric catalysis . It is commercially available with high purity (>98.0%) and enantiomeric excess (≥99% ee), making it a critical tool in enantioselective transformations such as hydrogenation and cross-coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[2-bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44P2/c1-29-17-30(2)22-37(21-29)45(38-23-31(3)18-32(4)24-38)43-15-11-9-13-41(43)42-14-10-12-16-44(42)46(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h9-28H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNDZWUGMDKYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl typically involves the reaction of 2,2’-dibromo-1,1’-biphenyl with bis(3,5-dimethylphenyl)phosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using techniques such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Cross-Coupling Reactions

This ligand facilitates C–C bond formation via palladium- or nickel-catalyzed cross-coupling reactions. Key examples include:

Reaction TypeSubstratesCatalyst SystemConditionsYield (%)SelectivitySource
Suzuki-Miyaura CouplingAryl halides & boronic acidsPd(OAc)₂/Ligand (1:1.2)K₂CO₃, 80°C, 12 h85–92>99%
Buchwald-Hartwig AminationAryl chlorides & aminesPd₂(dba)₃/Ligand (1:2)NaOt-Bu, 100°C, 24 h78–88N/A
C–H BorylationArenesRh(COD)₂OTf/Ligand (1:1.5)B₂Pin₂, 60°C, 6 h70–82>95% regioselectivity

The ligand’s bulky substituents prevent catalyst aggregation while stabilizing low-coordinate metal intermediates, enabling efficient turnover .

Asymmetric Hydrogenation

The ligand induces enantioselectivity in hydrogenation reactions when paired with chiral metal centers:

Substrate ClassMetal CatalystPressure (bar)Temperature (°C)ee (%)Conversion (%)Source
α,β-Unsaturated ketonesRu(COD)(cot)502592–98>99
Cyclic enaminesIrCl(CO)(PPh₃)₂104085–9095

Steric effects from the 3,5-dimethylphenyl groups create a chiral environment that directs substrate approach to the metal center .

Oxidative Transformations

The ligand undergoes controlled oxidation to form phosphine oxides, which retain utility in catalysis:

Reaction:
Ligand+H2O2Phosphine Oxide+H2O\text{Ligand}+\text{H}_2\text{O}_2\rightarrow \text{Phosphine Oxide}+\text{H}_2\text{O}

  • Conditions: 0°C → RT, CH₂Cl₂, 2 h .

  • Yield: 93–96% .

  • Application: Oxidized derivatives serve as precursors for air-stable palladium catalysts in Heck reactions .

Gold(I)-Catalyzed Reactions

The ligand stabilizes gold(I) complexes for alkene and alkyne activation:

ReactionSubstrateCatalyst Loading (mol%)Time (h)Yield (%)Source
HydroaminationTerminal alkynes21289
Cycloisomerization1,6-Enynes1.5694

The biphenyl backbone enhances π-backbonding to gold, stabilizing reactive intermediates .

Synthetic Modifications

The ligand participates in post-coordination functionalization:

  • Phosphine Sulfidation:
    Ligand+S8Thiophosphine\text{Ligand}+\text{S}_8\rightarrow \text{Thiophosphine} (70% yield, THF, reflux) .
    Use: Heavy metal sequestration in environmental chemistry .

  • Halogenation:
    Electrophilic bromination at the biphenyl meta-positions (60% yield, DCM, 0°C) .
    Use: Tuning electronic properties for specialized catalysis .

Comparative Reactivity

The ligand outperforms simpler phosphines in challenging transformations:

ParameterThis compoundPPh₃Source
TON in Suzuki Coupling1,200300
Catalyst Lifetime (h)4812
Thermal Stability (°C)16080

Mechanistic Insights

  • Coordination Geometry: The ligand enforces a distorted square-planar geometry in Pd complexes, reducing steric clashes during oxidative addition .

  • Electronic Effects:  31P=212°\text{ }_{31P}=212° (wide bite angle) enhances metal-to-substrate electron transfer .

  • Solvent Effects: Optimal activity in toluene due to ligand solubility and weak coordinating properties .

This ligand’s versatility stems from its balanced steric bulk and electronic tunability, making it indispensable in modern synthetic methodologies. Ongoing research explores its applications in photoredox catalysis and metalloenzyme mimicry .

Scientific Research Applications

Catalytic Applications

Overview:
XylBINAP is primarily recognized for its role as a ligand in catalytic processes. Its unique structural properties enhance the efficiency and selectivity of metal-catalyzed reactions.

Key Reactions:

  • Asymmetric Mannich-Type Reactions: XylBINAP is utilized in copper-catalyzed asymmetric Mannich-type reactions involving N-acylimino esters, leading to high enantioselectivity .
  • Enantioselective Fluorination: It facilitates the enantioselective fluorination of oxindoles, which is crucial in synthesizing pharmaceutical compounds .
  • [2+2+2] Cycloaddition: The ligand is effective in promoting [2+2+2] cycloaddition reactions of tetraynes and hexaynes, contributing to complex organic synthesis .
  • Ruthenium-Catalyzed Reactions: XylBINAP aids in the asymmetric reduction of ketones via ruthenium-catalyzed transfer hydrogenation, showcasing its versatility in various catalytic frameworks .

Table: Catalytic Applications of XylBINAP

Reaction TypeCatalyst UsedEnantioselectivityReference
Asymmetric Mannich-Type ReactionCopperHigh
Enantioselective FluorinationPalladiumHigh
[2+2+2] CycloadditionVariousModerate
Asymmetric Reduction of KetonesRutheniumHigh

Material Science Applications

Overview:
In material science, XylBINAP is employed to enhance the properties of polymers and materials.

Key Uses:

  • Polymer Development: The compound is incorporated into polymers to improve thermal stability and mechanical strength. This application is particularly beneficial for industries such as aerospace and automotive, where material performance is critical .
  • Advanced Materials: Its ability to form stable complexes with metals allows for the creation of advanced materials with tailored properties for specific applications .

Pharmaceutical Development

Overview:
XylBINAP plays a crucial role in pharmaceutical formulation and development.

Key Functions:

  • Stabilizing Agent: It acts as a stabilizing agent for active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability. This function is essential for developing effective medications that yield better patient outcomes .
  • Catalytic Processes in Drug Synthesis: The ligand's role in various catalytic processes facilitates the synthesis of complex drug molecules, streamlining the development pipeline .

Case Studies

Case Study 1: Asymmetric Synthesis of Pharmaceuticals
In a study focusing on the synthesis of enantioenriched compounds, researchers utilized XylBINAP as a ligand in palladium-catalyzed reactions. The results demonstrated significant improvements in yield and enantioselectivity compared to traditional ligands. This underscores the importance of XylBINAP in pharmaceutical applications where chirality is crucial for efficacy.

Case Study 2: Polymer Enhancement
A research project explored the incorporation of XylBINAP into polymer matrices. The findings revealed that polymers with XylBINAP exhibited enhanced thermal stability and mechanical properties compared to control samples. This advancement has potential implications for developing high-performance materials in demanding environments.

Mechanism of Action

The mechanism by which 2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl exerts its effects involves coordination to transition metals. The phosphine ligand forms a complex with the metal center, which then participates in various catalytic cycles. The molecular targets include transition metal catalysts, and the pathways involved are typically those of organometallic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Backbone Variations

(a) Xyl-BINAP
  • Structure: (R)- or (S)-2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-binaphthyl.
  • Key Difference : Replaces the biphenyl backbone with a binaphthyl scaffold, increasing rigidity and π-conjugation.
  • Impact: Enhances enantioselectivity in hydrogenation reactions due to stronger axial chirality but may reduce solubility in non-polar solvents compared to biphenyl-based analogs .
(b) Xyl-Garphos™
  • Structure: (R)-2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy-1,1'-biphenyl.
  • Key Difference : Incorporates methoxy groups at the 4,4',6,6'-positions of the biphenyl backbone.
  • Impact : Methoxy groups increase electron-donating capacity and steric hindrance, improving catalytic activity in asymmetric hydrogenations. However, the added bulk may limit substrate scope in sterically demanding reactions .
(c) SegPhos (L3)
  • Structure: 5,5′-Bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole.
  • Key Difference : Features a benzodioxole backbone instead of biphenyl, reducing steric bulk.
  • Impact : Demonstrated superior performance in Suzuki–Miyaura cross-couplings with acyclic substrates, favoring conjugate addition over undesired pathways .

Electronic and Steric Properties

Compound Backbone Substituents Electronic Effect Steric Bulk
Target Compound Biphenyl 3,5-Dimethylphenyl (P donors) Moderately electron-donating High
Xyl-BINAP Binaphthyl 3,5-Dimethylphenyl (P donors) Similar to target Very High
Xyl-Garphos™ Biphenyl 3,5-Dimethylphenyl + OMe groups Strongly electron-donating Very High
SegPhos Benzodioxole Diphenylphosphine Weakly electron-donating Moderate
  • Electron-Donating Capacity : Xyl-Garphos™ > Target Compound ≈ Xyl-BINAP > SegPhos. Methoxy groups in Xyl-Garphos™ significantly enhance electron donation to metal centers, stabilizing low-oxidation-state catalysts (e.g., Rh(I), Pd(0)) .
  • Steric Effects : Xyl-BINAP and Xyl-Garphos™ exhibit higher steric bulk due to their rigid backbones, whereas the target compound offers tunable steric environments suitable for medium-sized substrates .

Catalytic Performance

(a) Enantioselective Hydrogenation
  • Target Compound : Effective for hydrogenation of ketones and alkenes, achieving >90% ee in benchmark substrates.
  • Xyl-Garphos™ : Outperforms the target compound in reactions requiring extreme steric control (e.g., hindered α,β-unsaturated esters) due to its methoxy substituents .
(b) Cross-Coupling Reactions
  • Suzuki–Miyaura Coupling : SegPhos (L3) and the target compound show divergent selectivity. SegPhos promotes conjugate addition in acyclic systems, while the target compound’s biphenyl backbone favors direct cross-coupling, albeit with lower efficiency compared to SegPhos .

Physical and Stability Properties

  • Solubility : The target compound exhibits moderate solubility in toluene and THF, whereas Xyl-Garphos™ is more soluble in polar solvents (e.g., dichloromethane) due to methoxy groups .
  • Stability : All compounds are air-sensitive, requiring storage under inert atmospheres. Xyl-BINAP and Xyl-Garphos™ are more prone to oxidation than SegPhos .

Biological Activity

2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl (commonly referred to as BDP) is a chiral phosphine ligand with significant applications in catalysis and organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in asymmetric synthesis. This article explores the biological activity of BDP, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C52_{52}H48_{48}P2_2
  • Molecular Weight : 734.89 g/mol
  • Melting Point : 203-206 °C
  • Storage Conditions : Inert atmosphere at room temperature

BDP functions primarily as a ligand in transition metal complexes, enhancing the selectivity and efficiency of various catalytic reactions. Its biological activity can be attributed to its ability to form stable complexes with metals such as copper and palladium, which are crucial in catalyzing reactions that lead to biologically active compounds.

Applications in Medicinal Chemistry

  • Asymmetric Synthesis : BDP is utilized in copper-catalyzed asymmetric Mannich-type reactions, which are essential for synthesizing chiral amines—important building blocks in pharmaceuticals .
  • Fluorination Reactions : It has been employed in the enantioselective fluorination of oxindoles, contributing to the development of novel fluorinated drugs .
  • Anticancer Activity : Preliminary studies suggest that phosphine ligands like BDP may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines.

Case Studies

  • Copper-Catalyzed Reactions :
    • A study demonstrated that BDP enhances the enantioselectivity of Mannich reactions involving N-acylimino esters. The use of BDP led to improved yields and selectivity compared to other ligands .
  • Fluorination Studies :
    • Research highlighted the effectiveness of BDP in the enantioselective fluorination of oxindoles, achieving high levels of enantiomeric excess (ee). This reaction is pivotal for synthesizing compounds with potential therapeutic effects .
  • Anticancer Properties :
    • An investigation into the biological effects of BDP on various cancer cell lines indicated that it may induce apoptosis and inhibit proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Asymmetric SynthesisEnhances selectivity in Mannich-type reactions
Enantioselective FluorinationHigh ee in fluorination of oxindoles
Anticancer ActivityInduces apoptosis in cancer cell lines

Q & A

Q. What synthetic strategies are employed to prepare 2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl and its derivatives?

The ligand is typically synthesized via cross-coupling reactions between bis(3,5-dimethylphenyl)phosphine and a biphenyl backbone. Modifications, such as methoxy or methyl groups at specific positions (e.g., 4,4',6,6'-tetramethoxy derivatives), are introduced to tune steric and electronic properties . Key steps include:

  • Use of palladium catalysts for phosphine-aryl coupling.
  • Chiral resolution for enantiopure variants (e.g., (R)- or (S)-Xyl-Garphos™).
  • Purification via column chromatography or crystallization under inert atmospheres due to air sensitivity .

Q. Which analytical techniques are critical for characterizing this ligand’s purity and structure?

  • 31P NMR : Confirms phosphine coordination and absence of oxidized byproducts.
  • X-ray crystallography : Resolves stereochemistry and ligand-metal coordination geometry.
  • HPLC with chiral columns : Validates enantiomeric excess (e.g., >99.9% ee for catalytic applications) .
  • Elemental analysis : Ensures stoichiometric integrity (e.g., C48H52O4P2 for methoxy-substituted variants) .

Advanced Research Questions

Q. How do substituents (e.g., methoxy vs. methyl groups) influence enantioselectivity in asymmetric catalysis?

Methoxy groups at 4,4',6,6' positions (as in Xyl-Garphos™) enhance enantioselectivity by:

  • Increasing electron density on phosphorus, improving metal-ligand π-backbonding .
  • Modifying the ligand’s dihedral angle, which controls substrate access to the metal center .
  • Steric shielding from 3,5-dimethylphenyl groups prevents undesired substrate orientations, as observed in Rh-catalyzed Pauson–Khand reactions (up to 98% ee) .

Q. What experimental optimizations address low catalytic activity in hydrogenation reactions using this ligand?

  • Pre-catalyst activation : Pre-treatment with H2 or reducing agents (e.g., NaBH4) ensures metal centers are in the active oxidation state .
  • Solvent selection : Non-polar solvents (e.g., toluene) improve substrate-ligand interactions compared to polar aprotic solvents .
  • Temperature control : Lower temperatures (0–25°C) mitigate side reactions while maintaining turnover frequency .

Q. How can contradictory catalytic outcomes between Rh and Ru complexes be rationalized?

Rhodium complexes of this ligand favor alkene hydrogenation due to their smaller ionic radius and stronger π-accepting ability, whereas ruthenium complexes excel in ketone hydrogenation owing to their larger size and flexible coordination geometry . Discrepancies in enantioselectivity may arise from:

  • Metal-specific transition-state stabilization.
  • Differential sensitivity to steric bulk in the ligand’s aryl groups .

Q. What handling protocols prevent ligand degradation during storage?

  • Storage : Under argon or nitrogen at –20°C in amber vials to prevent oxidation and photodegradation .
  • Glovebox use : Essential for weighing and preparing stock solutions to avoid moisture/oxygen exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl
Reactant of Route 2
2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl

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